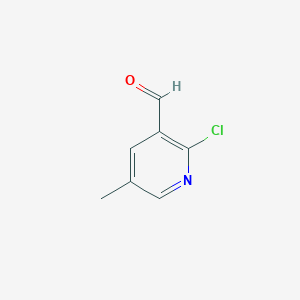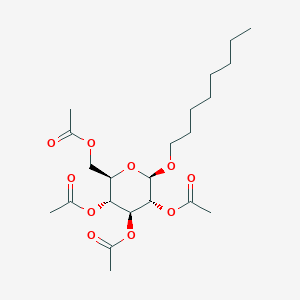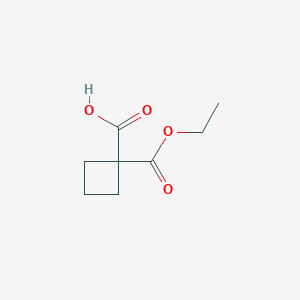![molecular formula C8H8N2O B1588869 イミダゾ[1,2-a]ピリジン-5-イルメタノール CAS No. 167884-17-5](/img/structure/B1588869.png)
イミダゾ[1,2-a]ピリジン-5-イルメタノール
概要
説明
Imidazo[1,2-a]pyridin-5-ylmethanol is a heterocyclic compound that features a fused imidazole and pyridine ring system with a hydroxymethyl group attached to the fifth position. This compound is part of the broader class of imidazopyridines, which are known for their diverse applications in medicinal chemistry and material science due to their unique structural and electronic properties .
科学的研究の応用
Imidazo[1,2-a]pyridin-5-ylmethanol has a wide range of applications in scientific research:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridin-5-ylmethanol can be achieved through various synthetic methodologies. Common methods include:
Condensation Reactions: This involves the condensation of 2-aminopyridine with α-haloketones under basic conditions to form the imidazo[1,2-a]pyridine core, followed by hydroxymethylation.
Multicomponent Reactions: These reactions involve the simultaneous reaction of three or more reactants to form the desired product in a single step, often under mild conditions.
Oxidative Coupling: This method involves the coupling of 2-aminopyridine with aldehydes or ketones in the presence of an oxidizing agent.
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridin-5-ylmethanol typically employs scalable methods such as multicomponent reactions and oxidative coupling due to their efficiency and high yields. These methods are optimized for large-scale production by adjusting reaction conditions such as temperature, pressure, and the use of catalysts .
化学反応の分析
Types of Reactions
Imidazo[1,2-a]pyridin-5-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups such as halides, amines, or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as thionyl chloride, phosphorus tribromide, and various amines are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halides, thiols, amines.
作用機序
The mechanism of action of imidazo[1,2-a]pyridin-5-ylmethanol involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Imidazo[1,2-a]pyridin-5-ylmethanol can be compared with other similar compounds such as:
Imidazo[1,2-a]pyrimidine: Similar in structure but differs in the position of the nitrogen atoms within the ring system.
Imidazo[1,5-a]pyridine: Another structural isomer with different electronic properties and reactivity.
Imidazo[4,5-b]pyridine: Features a different fusion pattern of the imidazole and pyridine rings.
Uniqueness
Imidazo[1,2-a]pyridin-5-ylmethanol is unique due to its specific substitution pattern and the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
特性
IUPAC Name |
imidazo[1,2-a]pyridin-5-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-6-7-2-1-3-8-9-4-5-10(7)8/h1-5,11H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTSIZUFZZFCTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456074 | |
| Record name | Imidazo[1,2-a]pyridin-5-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167884-17-5 | |
| Record name | Imidazo[1,2-a]pyridin-5-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Phenylbenzo[d]isoxazol-3-amine](/img/structure/B1588786.png)






![(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amine](/img/structure/B1588794.png)






